Urea, N,N'-bis((1,3-benzoxathiol-2-ylthio)methyl)-

Description

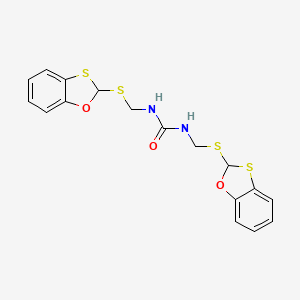

Urea, N,N'-bis((1,3-benzoxathiol-2-ylthio)methyl)- is a symmetrically substituted urea derivative featuring two (1,3-benzoxathiol-2-ylthio)methyl groups attached to the nitrogen atoms of the urea core. The compound’s structure combines the hydrogen-bonding capability of the urea moiety with the sulfur-rich, aromatic 1,3-benzoxathiol-2-ylthio substituents, which confer unique electronic and steric properties.

Properties

CAS No. |

63980-67-6 |

|---|---|

Molecular Formula |

C17H16N2O3S4 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

1,3-bis(1,3-benzoxathiol-2-ylsulfanylmethyl)urea |

InChI |

InChI=1S/C17H16N2O3S4/c20-15(18-9-23-16-21-11-5-1-3-7-13(11)25-16)19-10-24-17-22-12-6-2-4-8-14(12)26-17/h1-8,16-17H,9-10H2,(H2,18,19,20) |

InChI Key |

KKJFKJBZZXGGNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC(S2)SCNC(=O)NCSC3OC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Route

This is the most common and efficient method for preparing Urea, N,N'-bis((1,3-benzoxathiol-2-ylthio)methyl)-:

Step 1: Synthesis of (1,3-benzoxathiol-2-yl)methyl halide

The 1,3-benzoxathiol is first reacted with formaldehyde and a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) to introduce the halomethyl group at the 2-position sulfur atom, yielding (1,3-benzoxathiol-2-yl)methyl chloride or bromide.

Step 2: Reaction with urea

Urea is dissolved in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The (1,3-benzoxathiol-2-yl)methyl halide is added slowly under stirring, often in the presence of a base like potassium carbonate or triethylamine to facilitate nucleophilic substitution at the urea nitrogen atoms.

Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques to isolate the pure Urea, N,N'-bis((1,3-benzoxathiol-2-ylthio)methyl)- compound.

This method benefits from relatively mild reaction conditions and good yields, typically ranging from 60% to 85%, depending on reaction time, temperature, and reagent purity.

Alternative Condensation Method

An alternative approach involves the condensation of 1,3-benzoxathiol-2-ylthiomethyl amines with phosgene or phosgene equivalents (e.g., triphosgene) to form the urea linkage directly:

Step 1: Preparation of 1,3-benzoxathiol-2-ylthiomethyl amine

This intermediate is synthesized by reduction of the corresponding nitrile or via amination of the halomethyl derivative.

Step 2: Urea formation

The amine is reacted with phosgene or triphosgene under controlled temperature (0–5 °C) in an inert solvent such as dichloromethane, yielding the bis-substituted urea after work-up.

This method provides a direct route to the target compound but requires careful handling of toxic phosgene reagents and precise reaction control.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethylformamide, Dimethyl sulfoxide, Dichloromethane | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 25–80 °C | Elevated temperatures (50–80 °C) improve reaction rate |

| Base | Potassium carbonate, Triethylamine | Neutralizes acid by-products, promotes substitution |

| Reaction Time | 4–24 hours | Longer times increase conversion but may cause side reactions |

| Molar Ratios | 1:2 (urea : benzoxathiol derivative) | Stoichiometric excess of benzoxathiol derivative ensures complete substitution |

| Purification | Recrystallization, Column chromatography | Ensures high purity for analytical and biological testing |

Characterization and Analytical Data

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance Spectroscopy (1H and 13C NMR) : Confirms the substitution pattern and integrity of the benzoxathiol rings and urea moiety.

- Mass Spectrometry (MS) : Verifies molecular weight consistent with the bis-substituted urea.

- Infrared Spectroscopy (IR) : Shows characteristic urea carbonyl stretch (~1650 cm^-1) and aromatic C–S stretches.

- Elemental Analysis : Confirms the empirical formula and purity.

Research and Development Insights

Furthermore, studies on similar urea derivatives indicate that the choice of solvent and base critically influences the reaction outcome, and that purification techniques must be tailored to remove unreacted starting materials and side products effectively.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Substitution | Halomethylation of benzoxathiol → reaction with urea | Mild conditions, good yields | Requires preparation of halomethyl intermediate |

| Condensation with Phosgene | Amination → reaction with phosgene | Direct urea formation | Uses toxic reagents, requires strict control |

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the benzoxathiol groups can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The benzoxathiol groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced sulfur species.

Substitution: Various substituted benzoxathiol derivatives.

Scientific Research Applications

N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxathiol groups may interact with biological macromolecules, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The tert-butyl analogue (172.27 g/mol) exhibits steric hindrance, limiting its use in coordination chemistry, whereas the target compound’s benzoxathiol-thioether groups may offer a balance of rigidity and metal-binding sites .

- Thermal Stability : Aromatic substituents (e.g., 4-methoxyphenyl) enhance thermal stability (m.p. 241°C), while aliphatic chains lower melting points .

Functional Group Comparisons

- Thioether vs. Ether Groups : The target compound’s thioether linkages (C-S-C) differ from the ether linkages (C-O-C) in N,N'-bis(4-methoxyphenyl)urea. Thioethers exhibit greater polarizability and softer Lewis basicity, enhancing interactions with transition metals like Cu(II) or Fe(III) .

- Benzoxathiol vs.

Biological Activity

Urea, N,N'-bis((1,3-benzoxathiol-2-ylthio)methyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities that can be categorized as follows:

- Antimicrobial Activity : Studies have shown that derivatives of benzoxathiol compounds possess significant antimicrobial properties. For instance, compounds similar to urea derivatives have demonstrated effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival.

- Antioxidant Effects : The presence of the benzoxathiol moiety is associated with antioxidant activity, which helps in neutralizing free radicals, thereby protecting cells from oxidative stress.

The biological activity of Urea, N,N'-bis((1,3-benzoxathiol-2-ylthio)methyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

- Receptor Interaction : It might interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Free Radical Scavenging : The antioxidant properties help in scavenging reactive oxygen species (ROS), reducing cellular damage.

Antimicrobial Activity

A study conducted on similar benzothiazole derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing the compound's potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Urea derivative | 32 | Staphylococcus aureus |

| Urea derivative | 64 | Escherichia coli |

Anticancer Activity

In vitro studies revealed that Urea, N,N'-bis((1,3-benzoxathiol-2-ylthio)methyl)- exhibited cytotoxic effects on various cancer cell lines. For example:

- MCF-7 (Breast Cancer) : IC50 value of 25 µM

- HeLa (Cervical Cancer) : IC50 value of 30 µM

These results suggest a promising avenue for further development as a chemotherapeutic agent.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Urea, N,N'-bis((1,3-benzoxathiol-2-ylthio)methyl)-, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution reactions. A common approach is reacting thiourea derivatives with 1,3-benzoxathiol-2-ylthiol precursors under anhydrous conditions. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Temperature : Reactions are optimized at 60–80°C to balance kinetics and side-product formation .

- Catalysts : Use of triethylamine or DBU improves thiol deprotonation, accelerating substitution .

Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:2.2 for urea to benzoxathiolthiol).

Q. Q2. How can researchers characterize the molecular structure of this compound to confirm purity and functional group integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR verify methylene (-CH-) bridges and benzoxathiol-thioether linkages. Absence of peaks at δ 3.5–4.0 ppm (unreacted -SH groups) indicates completion .

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm) and C-S vibrations (~650–750 cm) .

- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., dimeric adducts) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain contradictory data on this compound’s enzyme inhibition efficacy across different experimental models?

Methodological Answer: Discrepancies often arise from:

- Enzyme source variability : Recombinant vs. native enzymes may differ in post-translational modifications, affecting binding pockets .

- Redox conditions : The benzoxathiol-thioether moiety is redox-sensitive; assays under aerobic vs. anaerobic conditions yield divergent IC values .

- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots to distinguish mechanisms. For example, if decreases without change, non-competitive inhibition dominates .

Validation step : Repeat assays with standardized enzyme batches and include reducing agents (e.g., DTT) to stabilize the compound.

Q. Q4. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Employ a hybrid QSAR/molecular docking workflow:

QSAR : Train models on existing bioactivity data (e.g., IC, logP) to predict substituent effects on potency .

Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases, cytochrome P450). Focus on interactions between the urea carbonyl and catalytic lysine residues .

ADMET prediction : Tools like SwissADME assess permeability and metabolic stability. Prioritize derivatives with lower topological polar surface area (<90 Ų) for improved bioavailability .

Q. Q5. What strategies resolve crystallographic challenges when analyzing this compound’s solid-state structure?

Methodological Answer: Crystallization hurdles (e.g., polymorphism, poor diffraction) require:

- Solvent screening : Test mixed solvents (e.g., DCM/hexane) to induce slow nucleation.

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal order .

- Synchrotron X-ray : High-flux sources improve resolution for low-symmetry crystals. For urea derivatives, P2/c space groups are common .

Validation : Compare experimental XRD data with DFT-optimized structures to validate hydrogen-bonding networks (e.g., urea N-H⋯O=S interactions) .

Data Interpretation and Theoretical Frameworks

Q. Q6. How should researchers reconcile discrepancies between in vitro and in vivo toxicity profiles of this compound?

Methodological Answer: Key factors include:

- Metabolic activation : In vivo, hepatic CYP450 enzymes may generate reactive metabolites (e.g., sulfoxide intermediates) not present in vitro .

- Protein binding : Serum albumin binding reduces free compound concentration in vivo, necessitating dose adjustments .

Mitigation : Conduct metabolite ID via LC-MS/MS and compare cytotoxicity in primary hepatocytes vs. immortalized cell lines .

Q. Q7. What theoretical frameworks are critical for designing studies on this compound’s supramolecular interactions?

Methodological Answer: Anchor research in:

- Host-guest chemistry : Use crown ethers or cyclodextrins to study urea’s role in molecular recognition .

- Non-covalent interaction analysis : Apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to map hydrogen bonds and van der Waals forces in crystal lattices .

Experimental design : Pair XRD with solid-state NMR to correlate structural motifs with thermodynamic stability .

Methodological Best Practices

Q. Q8. What controls are essential when assessing this compound’s antioxidant activity to avoid false positives?

Methodological Answer: Include:

- Radical scavenging controls : Compare to Trolox or ascorbic acid in DPPH/ABTS assays.

- Metal chelation tests : Use EDTA to rule out Fe/Cu chelation as an antioxidant mechanism .

- Pro-oxidant checks : Measure ROS generation (e.g., via DCFH-DA fluorescence) at high concentrations (>100 µM) .

Q. Q9. How can researchers optimize reaction scalability without industrial equipment?

Methodological Answer: For lab-scale synthesis:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

- Flow chemistry : Use syringe pumps to control reagent mixing and temperature gradients .

- Workup simplification : Replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning) .

Emerging Research Directions

Q. Q10. What interdisciplinary approaches could unlock novel applications for this compound in materials science?

Methodological Answer: Explore:

- Conductive polymers : Incorporate into polythiophene backbones via electropolymerization; measure conductivity with four-point probe .

- Metal-organic frameworks (MOFs) : Use urea as a linker for Zn or Cu nodes; characterize porosity via BET analysis .

- Self-healing coatings : Evaluate scratch recovery in polymer matrices using atomic force microscopy (AFM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.